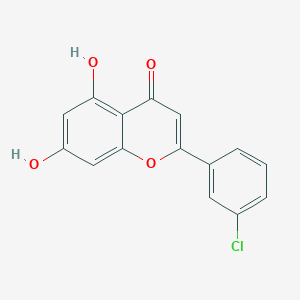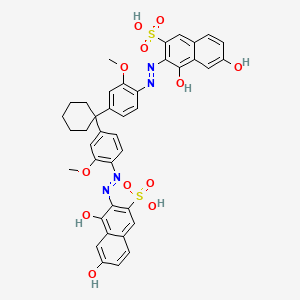![molecular formula C15H17NO3 B13147964 1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- is a derivative of isoindoline-1,3-dione, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- typically involves the reaction of isoindoline-1,3-dione with a cyclohexyl derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit enzymes like cyclooxygenase.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cyclooxygenase enzymes, which play a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- can be compared with other isoindoline-1,3-dione derivatives:
1H-Isoindole-1,3(2H)-dione,2-[4-(methyl)cyclohexyl]-: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group. It may exhibit different biological activities and chemical reactivity.
1H-Isoindole-1,3(2H)-dione,2-[4-(ethyl)cyclohexyl]-: This derivative has an ethyl group, which can influence its physical and chemical properties compared to the hydroxymethyl derivative.
The uniqueness of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- lies in its specific functional group, which can impart distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)cyclohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10-11,17H,5-9H2 |
InChI Key |
ORPCYCFQLBZBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CO)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


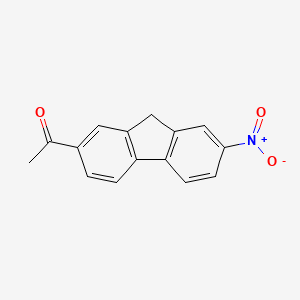
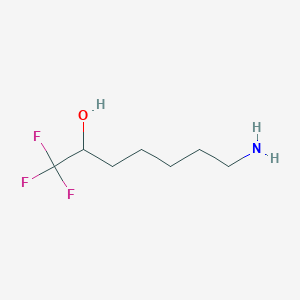
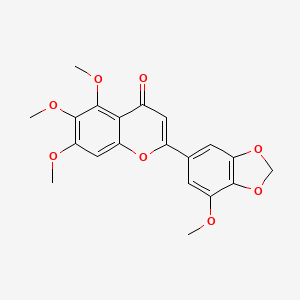
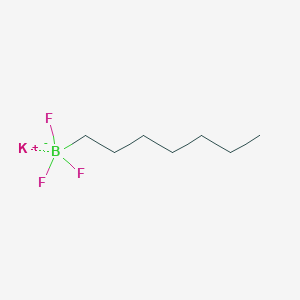
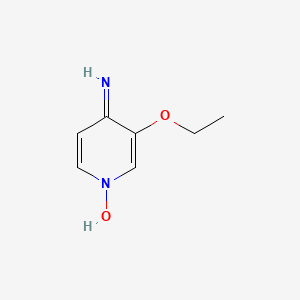
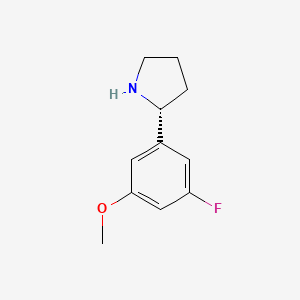

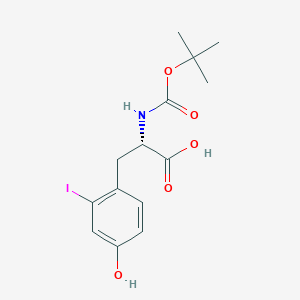
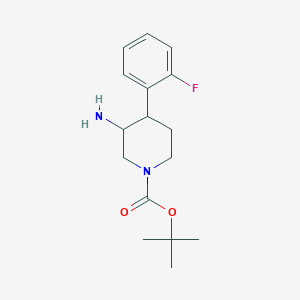
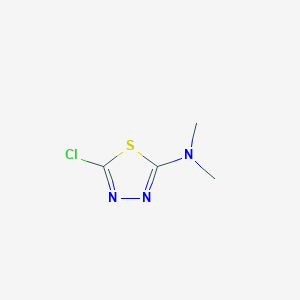
![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
